1,7-Dinitrophenazine
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Overview
Description
1,7-Dinitrophenazine is an organic compound with the molecular formula C12H6N4O4. It belongs to the phenazine family, which is known for its diverse range of biological properties, including antimicrobial, antitumor, and antioxidant activities . The compound is characterized by the presence of two nitro groups attached to the phenazine ring at positions 1 and 7 .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,7-Dinitrophenazine can be synthesized through the nitration of phenazine. The process involves adding phenazine to a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out at 50°C for four days. After the reaction, the solution is poured into ice water, and its pH is adjusted to 9-10 with concentrated sodium hydroxide before extraction with ethyl acetate .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency.
Chemical Reactions Analysis
Types of Reactions
1,7-Dinitrophenazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
Oxidation: Formation of this compound oxides.
Reduction: Formation of 1,7-diaminophenazine.
Substitution: Formation of various substituted phenazine derivatives.
Scientific Research Applications
1,7-Dinitrophenazine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other phenazine derivatives.
Biology: Studied for its antimicrobial properties against various pathogens.
Medicine: Investigated for its potential antitumor and antioxidant activities.
Industry: Used in the development of dyes and pigments due to its stable chemical structure
Mechanism of Action
The mechanism of action of 1,7-Dinitrophenazine involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also generates reactive oxygen species, causing oxidative stress and damage to cellular structures .
Comparison with Similar Compounds
Similar Compounds
- 1,6-Dinitrophenazine
- 1,9-Dinitrophenazine
- 3,7-Dinitrophenazine
Uniqueness
1,7-Dinitrophenazine is unique due to the specific positioning of the nitro groups, which influences its chemical reactivity and biological activity. Compared to other dinitrophenazine isomers, this compound exhibits distinct antimicrobial and antitumor properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1,7-dinitrophenazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N4O4/c17-15(18)7-4-5-8-10(6-7)13-9-2-1-3-11(16(19)20)12(9)14-8/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHUXSNDANREND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=C3C=CC(=CC3=N2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80147361 |
Source
|
Record name | Phenazine, 1,7-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80147361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105836-99-5 |
Source
|
Record name | Phenazine, 1,7-dinitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105836995 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenazine, 1,7-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80147361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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